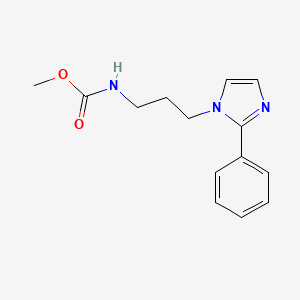

methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis

The imidazole ring in the compound is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The empirical formula for a related compound, (3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol, is C11H12N2O, and its molecular weight is 188.23 .Applications De Recherche Scientifique

Anthelmintic Applications

Research on isomeric imidazo[1,2-alpha]pyridine-2-carbamates, which share structural similarities with methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate, has demonstrated their potential as anthelmintics. These compounds were synthesized and tested against nematodes, showcasing the influence of molecular structure on anthelmintic efficacy. Although not all analogues matched the potency of specific lead compounds, their synthesis and testing highlight the broader research interest in carbamates for parasitic infections (Bochis et al., 1981).

Histamine H3-Receptor Antagonists

Novel carbamates, derived from 3-(1H-imidazol-4-yl)propanol with N-alkyl chains, have been developed as histamine H3-receptor antagonists. These compounds, including chiral variants, have shown pronounced antagonist activity in vitro and in vivo, suggesting their potential in treating central nervous system disorders. Their synthesis and biological evaluation underscore the utility of carbamates in modulating receptor activity, with implications for therapeutic development (Sasse et al., 1999).

Catalysis and Chemical Synthesis

Research into N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, has highlighted their efficiency as catalysts in transesterification and acylation reactions. These studies reveal the versatility of carbene-mediated reactions for synthesizing carbamates and other esters, providing sustainable methods for chemical synthesis. The catalytic activity of NHCs, particularly in forming carbamates, demonstrates the broader applicability of these compounds in organic synthesis (Grasa et al., 2003).

Antitumor Activity

Carbamates with specific structural features have been investigated for their antitumor properties. For instance, compounds exhibiting electron-donating substituents have shown activity against various cancer cell lines, suggesting the role of molecular structure in modulating biological activity. Such research not only highlights the therapeutic potential of carbamates in oncology but also provides insights into the design of new anticancer agents (Anderson et al., 1989).

Environmental and Agricultural Applications

Carbendazim and tebuconazole, compounds related to the carbamate family, have been formulated into solid lipid nanoparticles and polymeric nanocapsules for agricultural use. These formulations aim to improve the delivery, efficacy, and environmental safety of fungicides, demonstrating the utility of carbamate derivatives in enhancing agricultural practices and reducing toxicological impacts (Campos et al., 2015).

Mécanisme D'action

Target of Action

Methyl (3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamate is a compound that contains an imidazole ring . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they could be influenced by the polarity of their environment .

Safety and Hazards

Propriétés

IUPAC Name |

methyl N-[3-(2-phenylimidazol-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-19-14(18)16-8-5-10-17-11-9-15-13(17)12-6-3-2-4-7-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWWIDFAKYMLTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCCN1C=CN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)

![N-(4-butylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2575815.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2575819.png)

![5-ethoxy-2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2575823.png)

![6-(2,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2575824.png)

![methyl({[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2575826.png)

![4-(4-fluorophenyl)-6-(furan-2-ylmethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2575828.png)